![molecular formula C15H18N2O B1200841 (1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1200841.png)
(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one
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Overview
Description
Selagine is a quinolone.
Scientific Research Applications
Alzheimer's Disease Treatment
A significant application of the compound is in the treatment of Alzheimer's disease. Huperzine A, a variant of this compound, has been identified as a potent acetylcholinesterase inhibitor, beneficial for Alzheimer's patients (Geib, Tueckmantel, & Kozikowski, 1991).
Pharmacological Studies on Natural Products
The compound has been the subject of pharmacological studies in China, particularly in the context of natural products. It shows promise for clinical applications, with huperzine A being a primary focus (Zhu, Li, & Liu, 2004).
Synthesis of Sparteine Surrogate
Research on synthesizing sparteine surrogates includes work on variants of this compound, highlighting its importance in asymmetric synthesis (Dixon, McGrath, & O’Brien, 2006).
NMR Spectral Analysis
The compound's complete 1H NMR spectral fingerprint has been analyzed, which is crucial for purity analysis and elucidating structural analogs (Niemitz et al., 2007).
Hantzsch Synthesis
It plays a role in the Hantzsch synthesis for producing heterocycles, indicating its utility in organic chemistry (Svetlik, Tureček, & Hanuš, 1988).
Environmentally Friendly Synthesis
The compound's derivatives are synthesized via an environmentally friendly process, which is important for sustainable chemistry practices (Jha, Naidu, & Abdelkhalik, 2013).
Analgesic Activity
Studies have shown that certain derivatives have analgesic activity with low acute toxicity, indicating potential applications in pain management (Gein et al., 2018).
Convergent Synthesis of Analogues
The compound has been utilized in the convergent synthesis of huperzine A and its analogues, important for the development of new pharmaceuticals (Kelly et al., 2000).
properties
Molecular Formula |
C15H18N2O |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-5,8,10H,6-7,16H2,1-2H3,(H,17,18)/b11-3-/t10-,15+/m0/s1 |
InChI Key |
APLHEOBEIBHCHW-SEQYCRGISA-N |
Isomeric SMILES |
C/C=C\1/[C@H]2CC(=C[C@@]1(C3=C(C2)NC(=O)C=C3)N)C |
SMILES |
CC=C1C2CC(=CC1(C3=C(C2)NC(=O)C=C3)N)C |
Canonical SMILES |
CC=C1C2CC(=CC1(C3=C(C2)NC(=O)C=C3)N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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